5-Bromo-1-(tetrahydropyran-2-yl)cytosine
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Overview
Description
5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a synthetic compound that features a bromine atom at the 5th position of the cytosine ring and a tetrahydropyran-2-yl group attached to the nitrogen at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine typically involves the protection of the cytosine base followed by bromination and subsequent deprotection. One common method includes:
Protection of Cytosine: The cytosine base is protected by reacting it with tetrahydropyran-2-yl chloride in the presence of a base such as triethylamine.
Bromination: The protected cytosine is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dimethylformamide (DMF).
Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(tetrahydropyran-2-yl)cytosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea would yield a thiocytosine derivative.
Scientific Research Applications
5-Bromo-1-(tetrahydropyran-2-yl)cytosine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.
Biology: The compound can be used in studies involving DNA modification and repair mechanisms.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine would depend on its specific application. In medicinal chemistry, it may act by incorporating into DNA and interfering with replication or transcription processes. The bromine atom and tetrahydropyran-2-yl group can influence the compound’s binding affinity and specificity for molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxycytidine: Another brominated cytosine derivative used in DNA studies.
1-(Tetrahydropyran-2-yl)cytosine: Similar structure but without the bromine atom.
5-Fluorocytosine: A fluorinated analog used as an antifungal agent.
Uniqueness
5-Bromo-1-(tetrahydropyran-2-yl)cytosine is unique due to the combination of the bromine atom and the tetrahydropyran-2-yl group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential interactions with biological targets .
Biological Activity
5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and molecular biology. This article explores its biological activity based on available research, case studies, and synthetic methodologies.
Chemical Structure and Synthesis
This compound is a modified nucleoside that incorporates a bromine atom at the 5-position of the cytosine base and a tetrahydropyran ring. The synthesis typically involves multi-step organic reactions, including acylation and bromination processes. For example, one method described involves the use of pivaloyl chloride followed by bromination to yield the desired compound with moderate to high yields .
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity. It has been identified as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor that plays a crucial role in the proliferation of malignant B cells. Inhibition of BCL6 can lead to decreased cell proliferation and increased apoptosis in cancer cells, making this compound a potential candidate for therapeutic applications in hematological malignancies .
The mechanism by which this compound exerts its biological effects involves interaction with specific proteins involved in cell cycle regulation and apoptosis. Studies have shown that it can bind to the BTB domain of BCL6, preventing the recruitment of corepressor proteins necessary for its function . This action disrupts the transcriptional repression mediated by BCL6, leading to the activation of pro-apoptotic pathways.
Case Studies and Experimental Findings
Several studies have evaluated the efficacy of this compound in various cancer models:
- In vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against different cancer cell lines. For instance, it showed promising results in reducing cell viability in B-cell lymphoma cell lines, with IC50 values indicating effective concentration ranges for inducing apoptosis .
- In vivo Models : Animal studies have further corroborated its antitumor activity. Treatment with this compound resulted in reduced tumor sizes compared to control groups, suggesting its potential as an effective therapeutic agent .
Comparative Analysis
A comparative analysis of this compound with other known antitumor agents reveals its unique profile:
Compound | Target | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | BCL6 | 0.5 - 1 | Inhibition of transcriptional repression |
Doxorubicin | Topoisomerase II | 0.4 - 3.3 | DNA intercalation and topoisomerase inhibition |
Temozolomide | Alkylating agent | 10 - 20 | DNA methylation |
Properties
CAS No. |
5580-94-9 |
---|---|
Molecular Formula |
C9H12BrN3O2 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
4-amino-5-bromo-1-(oxan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H12BrN3O2/c10-6-5-13(9(14)12-8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2,(H2,11,12,14) |
InChI Key |
VPNCDRSZEJJPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=NC2=O)N)Br |
Origin of Product |
United States |
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